molecular formula C22H22N6O2S B2624195 N-mesityl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-27-0

N-mesityl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2624195
CAS RN: 863500-27-0
M. Wt: 434.52
InChI Key: BSZCRFPYQXRGAT-UHFFFAOYSA-N
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Description

The compound contains a triazole group, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . Triazoles are known to be important in medicinal chemistry and have been found in various pharmaceutical drugs .


Synthesis Analysis

The synthesis of triazole derivatives often involves the use of the Huisgen cycloaddition, also known as the "click reaction" . This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form a triazole .


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. In general, triazoles are stable compounds that are resistant to oxidation and reduction .

Mechanism of Action

Target of Action

The primary targets of N-mesityl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .

Mode of Action

The exact mode of action of This compound The triazole and thiadiazine moieties in similar compounds are known to make specific interactions with different target receptors . These interactions are facilitated by the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core .

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit various enzymes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown good antitumor activities , suggesting that this compound may also have potential anticancer effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Given the known activities of other triazole compounds, it could have potential as a pharmaceutical drug .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-13-9-14(2)19(15(3)10-13)25-18(29)11-31-22-20-21(23-12-24-22)28(27-26-20)16-5-7-17(30-4)8-6-16/h5-10,12H,11H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZCRFPYQXRGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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